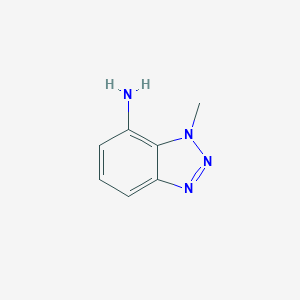

3-Methylbenzotriazol-4-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to 3-Methylbenzotriazol-4-amine involves various strategies, including the catalytic hydrogenation of nitrobenzotriazole derivatives leading to corresponding amines and further nucleophilic substitution reactions to afford products with diverse functional groups (Milata et al., 1990). Another approach involves the palladium-catalyzed oxidative aminocarbonylation-cyclization of alkyne derivatives to synthesize dihydrobenzo[d]oxazine and dihydrobenzo[1,4]dioxine derivatives, showcasing the versatility of synthetic methods in accessing benzotriazole analogs (Gabriele et al., 2006).

Molecular Structure Analysis

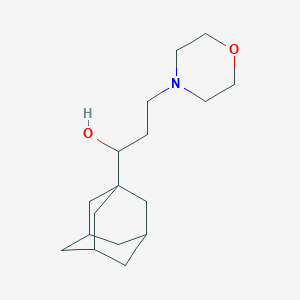

The molecular structure of benzotriazole derivatives reveals a conformation that is influenced by intermolecular hydrogen bonds and the geometric arrangement of substituents around the triazole ring. X-ray diffraction studies provide insights into the crystal packing and molecular conformations, which are crucial for understanding the reactivity and interaction of these molecules (Li et al., 2012).

Chemical Reactions and Properties

Benzotriazole derivatives participate in a variety of chemical reactions, including nucleophilic substitution, amination, and cyclocondensation, leading to a wide range of functionalized compounds. These reactions are often governed by the electronic nature and substitution pattern on the benzotriazole ring, which can be manipulated to achieve specific transformations and generate compounds with desirable properties (Bektaş et al., 2010).

Physical Properties Analysis

The physical properties of 3-Methylbenzotriazol-4-amine and its derivatives, such as melting points, solubility, and crystallinity, are significantly influenced by molecular structure and intermolecular interactions. Studies focusing on the crystalline adducts formed between benzotriazole derivatives and organic acids highlight the role of classical hydrogen bonds and noncovalent interactions in determining the solid-state properties of these compounds (Zhang et al., 2021).

Chemical Properties Analysis

The chemical properties of 3-Methylbenzotriazol-4-amine derivatives, including reactivity, stability, and electronic characteristics, are closely related to their molecular structure. The introduction of functional groups and the formation of complexes with metals or other organic compounds can significantly alter these properties, enabling the application of these molecules in diverse chemical contexts (Tam et al., 2012).

Applications De Recherche Scientifique

Scientific Research Applications of 3-Methylbenzotriazol-4-amine

Synthesis and Chemical Reactions 3-Methylbenzotriazol-4-amine and related compounds are pivotal in the synthesis of diverse heterocyclic compounds. These substances serve as fundamental raw materials in the fine organic synthesis industry. They are extensively used in creating agricultural products, pharmaceuticals, dyes, high-energy materials, and corrosion inhibitors. Their application extends to producing analytical and flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, highlighting their versatility across applied sciences, biotechnology, energy, and chemistry sectors (Nazarov V.N., et al., 2021).

Advanced Material Development In the development of nitrogen-doped porous polymers, 3-Methylbenzotriazol-4-amine derivatives demonstrate promising capabilities for CO2 capture and storage, showcasing their potential in addressing climate change challenges. These materials, including covalent triazine frameworks, offer scalable synthesis, high surface area, and structural tunability, making them suitable for energy-efficient gas separation processes (Mukhtar, A., et al., 2020).

Pharmaceuticals and Biomedical Applications The derivatives of 3-Methylbenzotriazol-4-amine are integral in pharmaceutical research, contributing to the synthesis of compounds with significant biological activities. Their utilization encompasses the development of novel therapeutic agents, highlighting their importance in medicinal chemistry and drug discovery efforts (Rosales-Hernández, M., et al., 2022).

Environmental Applications In environmental sciences, 3-Methylbenzotriazol-4-amine derivatives play a critical role in the advanced oxidation processes for the degradation of nitrogen-containing compounds, such as dyes and pesticides in water treatment. Their effectiveness in these processes highlights their contribution to mitigating environmental pollution (Bhat, A.P., Gogate, P., 2021).

Safety And Hazards

Orientations Futures

The future directions of synthetic chemistry, including the synthesis of compounds like 3-Methylbenzotriazol-4-amine, involve improving the ability of synthesis and enhancing the application of synthesis . This includes the development of new molecules with potent activity against otherwise highly resistant pathogens .

Propriétés

IUPAC Name |

3-methylbenzotriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-7-5(8)3-2-4-6(7)9-10-11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQCICOFGWTRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2N=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343552 | |

| Record name | 3-methylbenzotriazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylbenzotriazol-4-amine | |

CAS RN |

13183-01-2 | |

| Record name | 1-Methyl-1H-benzotriazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13183-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylbenzotriazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.